molecular formula C7H10OS B14576809 2H-Pyran, 2-(ethenylthio)-3,4-dihydro- CAS No. 61645-66-7

2H-Pyran, 2-(ethenylthio)-3,4-dihydro-

Cat. No.: B14576809
CAS No.: 61645-66-7
M. Wt: 142.22 g/mol
InChI Key: BUDWOLNOWHAADS-UHFFFAOYSA-N
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Description

2H-Pyran, 2-(ethenylthio)-3,4-dihydro- is a heterocyclic compound that features a pyran ring with an ethenylthio substituent. This compound is part of the larger family of 2H-pyrans, which are known for their presence in various natural products and their utility in synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, 2-(ethenylthio)-3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ethenylthio group into sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyran ring or the ethenylthio group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the ethenylthio group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the ethenylthio position.

Scientific Research Applications

2H-Pyran, 2-(ethenylthio)-3,4-dihydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyran, 2-(ethenylthio)-3,4-dihydro- involves its interaction with various molecular targets. The ethenylthio group can participate in nucleophilic or electrophilic interactions, while the pyran ring can undergo ring-opening reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran, 2-(ethenylthio)-3,4-dihydro- is unique due to the presence of the ethenylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

61645-66-7

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

2-ethenylsulfanyl-3,4-dihydro-2H-pyran

InChI

InChI=1S/C7H10OS/c1-2-9-7-5-3-4-6-8-7/h2,4,6-7H,1,3,5H2

InChI Key

BUDWOLNOWHAADS-UHFFFAOYSA-N

Canonical SMILES

C=CSC1CCC=CO1

Origin of Product

United States

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